Oral Bioavailability of Uridine Monophosphate vs. Non-Phosphorylated Uridine: Human Bioequivalence Study Design
Uridine Monophosphate (UMP) serves as a bioavailable oral delivery form of uridine, whereas non-phosphorylated uridine (Urd) is extensively catabolized during first-pass metabolism and is considered non-bioavailable [1]. A randomized, placebo-controlled, double-blind, crossover study in healthy elderly subjects (age ≥60 years) is directly comparing the bioequivalence of uridine bioavailability following bolus oral intake of UMP versus oral Urd [2]. The primary outcome measures are Urd AUC [µmol/L*min] and Cmax [µmol/L].
| Evidence Dimension | Systemic uridine bioavailability |
|---|---|
| Target Compound Data | To be determined via AUC and Cmax analysis |
| Comparator Or Baseline | Non-phosphorylated uridine (oral) |
| Quantified Difference | Under investigation; prior evidence indicates Urd is not bioavailable beyond first-pass metabolism |
| Conditions | Randomized, placebo-controlled, double-blind, crossover study in healthy elderly (age ≥60 years, BMI 20-30 kg/m²) |
Why This Matters
Procurement of UMP is essential for oral supplementation studies requiring systemic uridine delivery, as non-phosphorylated uridine cannot achieve measurable plasma levels.
- [1] Wikipedia. Uridine monophosphate. Retrieved April 2026. View Source
- [2] Nutricia Research. Bioequivalence of uridine bioavailability in healthy elderly after bolus intake of oral uridine monophosphate (UMP) versus oral uridine. Trial ID: NL-OMON42055. View Source
